1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid
Overview
Description
This compound is a pyridine derivative with a carbamoyl group and a carboxylic acid group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The carbamoyl group (NHCO-) is a functional group that consists of a carbonyl (R-C=O) and an amine (R’-NH2), which is a common structure in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyridine ring provides a planar, aromatic system, while the carbamoyl and carboxylic acid groups may introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamoyl groups can participate in a variety of reactions. For example, they can be involved in the formation of carbamates through reactions with alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl and carboxylic acid groups could make the compound polar and potentially soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13(16-8-11-4-2-1-3-5-11)10-17-9-12(15(20)21)6-7-14(17)19/h1-7,9H,8,10H2,(H,16,18)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUERQWHAXWLZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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